6bêta-Naltrexol-d3

Vue d'ensemble

Description

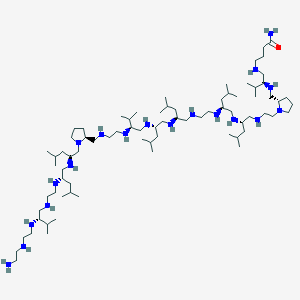

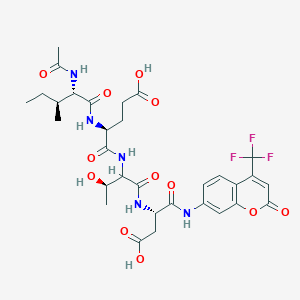

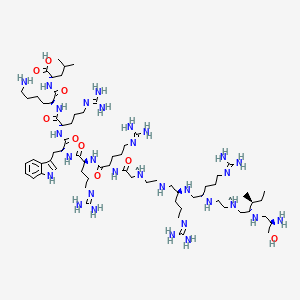

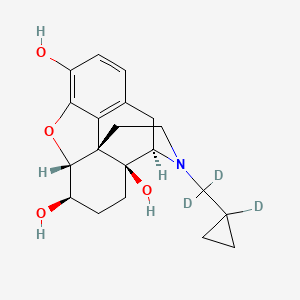

6beta-Naltrexol-d3: is a deuterated form of 6beta-Naltrexol, which is a major active metabolite of naltrexone. Naltrexone is an opioid receptor antagonist used primarily in the treatment of alcohol and opioid dependence. The deuterated form, 6beta-Naltrexol-d3, is often used as an analytical reference material in various scientific studies, particularly in the quantification of 6beta-Naltrexol by gas chromatography or liquid chromatography-mass spectrometry .

Applications De Recherche Scientifique

Chemistry: 6beta-Naltrexol-d3 is used as an internal standard in analytical chemistry for the quantification of 6beta-Naltrexol in biological samples. It helps in improving the accuracy and precision of analytical methods such as gas chromatography and liquid chromatography-mass spectrometry .

Biology: In biological research, 6beta-Naltrexol-d3 is used to study the metabolism and pharmacokinetics of naltrexone and its metabolites. It aids in understanding the metabolic pathways and the role of 6beta-Naltrexol in the body .

Medicine: 6beta-Naltrexol-d3 is utilized in clinical studies to monitor the levels of naltrexone and its metabolites in patients undergoing treatment for alcohol and opioid dependence. It helps in optimizing dosage and improving therapeutic outcomes .

Industry: In the pharmaceutical industry, 6beta-Naltrexol-d3 is used in the development and validation of analytical methods for quality control and regulatory compliance .

Mécanisme D'action

Target of Action

6beta-Naltrexol-d3, also known as 6β-hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist . It primarily targets the μ-opioid receptor (MOR) , with a Ki value of 2.12 nM . It also interacts with the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR), but to a lesser extent . These receptors play a crucial role in pain perception, reward, and addiction.

Mode of Action

6beta-Naltrexol-d3 acts as a neutral antagonist of the MOR . This means it can bind to the MOR and block its activation by agonists, without activating the receptor itself . This property allows it to antagonize the actions of both agonists and inverse agonists at the receptor .

Biochemical Pathways

6beta-Naltrexol-d3 is a major active metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes . It is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into 6beta-Naltrexol-d3 .

Pharmacokinetics

It can still cross into the brain and produce central opioid receptor antagonism at sufficient levels . In animal studies, 6beta-Naltrexol-d3 showed about 10-fold separation in potency between peripheral and central opioid antagonism . The elimination half-life of 6beta-Naltrexol-d3 is approximately 12-18 hours .

Result of Action

The molecular and cellular effects of 6beta-Naltrexol-d3’s action are primarily related to its antagonism of opioid receptors. By blocking the activation of these receptors, it can interfere with the effects of opioid agonists. This includes the relief of opioid-induced constipation .

Action Environment

The action of 6beta-Naltrexol-d3 can be influenced by various environmental factors. For instance, its metabolism into 6beta-Naltrexol-d3 is affected by the activity of hepatic enzymes, which can vary based on factors such as liver disease . Furthermore, its ability to cross the blood-brain barrier can be influenced by factors that affect the permeability of this barrier .

Analyse Biochimique

Biochemical Properties

6beta-Naltrexol-d3 interacts with opioid receptors, specifically the μ-opioid receptor (MOR), the κ-opioid receptor (KOR), and the δ-opioid receptor (DOR) . It shows 3.5-fold selectivity for the MOR over the KOR and 100-fold selectivity for the MOR over the DOR .

Cellular Effects

6beta-Naltrexol-d3, as a neutral antagonist of the MOR, can antagonize the actions of both agonists and inverse agonists at the receptor . This interaction influences cell function, including impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of 6beta-Naltrexol-d3 involves binding interactions with biomolecules, specifically opioid receptors . It does not reduce basal MOR signaling, which distinguishes it from other compounds like naltrexone .

Dosage Effects in Animal Models

In animal studies, 6beta-Naltrexol-d3 showed about 10-fold separation in potency between peripheral and central opioid antagonism

Metabolic Pathways

6beta-Naltrexol-d3 is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Naltrexol-d3 involves the deuteration of 6beta-Naltrexol. The process typically includes the following steps:

Starting Material: The synthesis begins with naltrexone, which undergoes enzymatic reduction by hepatic dihydrodiol dehydrogenase enzymes to form 6beta-Naltrexol.

Deuteration: The 6beta-Naltrexol is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.

Industrial Production Methods: The industrial production of 6beta-Naltrexol-d3 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of naltrexone and its subsequent reduction to 6beta-Naltrexol.

Deuteration Process: The deuteration step is optimized for industrial production, ensuring high yield and purity of 6beta-Naltrexol-d3.

Analyse Des Réactions Chimiques

Types of Reactions: 6beta-Naltrexol-d3 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert 6beta-Naltrexol-d3 back to naltrexone or other oxidized derivatives.

Reduction: Reduction reactions can further modify the structure of 6beta-Naltrexol-d3, potentially leading to different metabolites.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naltrexone, while reduction and substitution can produce various modified derivatives of 6beta-Naltrexol-d3 .

Comparaison Avec Des Composés Similaires

Naltrexone: The parent compound of 6beta-Naltrexol-d3, used in the treatment of alcohol and opioid dependence.

6beta-Naltrexol: The non-deuterated form of 6beta-Naltrexol-d3, which is a major metabolite of naltrexone.

Naloxone: Another opioid receptor antagonist used to reverse opioid overdose.

Uniqueness: 6beta-Naltrexol-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical studies. The incorporation of deuterium atoms enhances its stability and allows for precise quantification in various analytical methods .

Propriétés

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-ZNMQZXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5[C@@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344900 | |

| Record name | 6beta-Naltrexol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435727-11-9 | |

| Record name | 6beta-Naltrexol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)